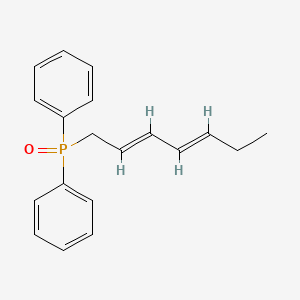

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide

Beschreibung

Eigenschaften

IUPAC Name |

[[(2E,4E)-hepta-2,4-dienyl]-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3/b4-3+,12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPNYAAYIKMMRT-ZDHPXMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Comparative Analysis of Oxidation Methods

Hydrogen peroxide with tungstate catalysts emerges as the most efficient protocol, combining high yields with operational simplicity. Singlet oxygen methods, while stereospecific, require specialized equipment for light irradiation .

Reaction Optimization and Solvent Effects

The choice of solvent critically influences reaction kinetics and diene stability. Polar aprotic solvents like dichloromethane enhance the solubility of phosphine intermediates, whereas toluene minimizes undesired [4+2] cycloadditions during hydrophosphination . For photooxygenation, methanol proves optimal due to its compatibility with RB sensitizer and O solubility .

Temperature Control

-

Hydrophosphination : Conducted at 0–5°C to suppress radical recombination .

-

Oxidation : Maintained below 10°C to prevent overoxidation to phosphoric acids .

Analytical Characterization

Successful synthesis is confirmed via:

-

H NMR : Resonances at δ 2.02 (s, 6H, CH), 6.81 (s, 2H, diene protons), and 7.50–8.02 (m, 10H, Ph) .

-

Melting Point : 89–91°C (lit. 90°C for analogous phosphine oxides) .

-

IR Spectroscopy : P=O stretch at 1190–1210 cm.

Challenges and Stability Considerations

The conjugated diene moiety is prone to isomerization under acidic or high-temperature conditions. Storage under nitrogen at −20°C is recommended to prevent geometric isomerization to (Z,E) or (Z,Z) forms. Additionally, residual moisture during oxidation can hydrolyze phosphine oxides to phosphinic acids, necessitating rigorous drying of solvents .

Analyse Chemischer Reaktionen

Types of Reactions

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide undergoes various chemical reactions, including:

Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or other higher oxidation state compounds.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: The diene system can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution at the diene system.

Major Products

The major products formed from these reactions include phosphonic acids, substituted phosphine oxides, and various diene derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis for the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (E,E)-2,4-Heptadienyldiphenylphosphine Oxide involves its interaction with molecular targets through the phosphine oxide group and the conjugated diene system. The compound can act as a ligand, forming complexes with metal ions, or as a reactive intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or catalysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide

- Molecular Formula : C₂₂H₂₁O₂P

- Molecular Weight : 348.37 g/mol

- Key Features : A benzoyl-substituted phosphine oxide with electron-donating methyl groups. The trimethylbenzoyl group enhances steric bulk and alters electronic properties compared to the dienyl substituent in the target compound. This derivative is commonly employed as a photoinitiator due to its UV sensitivity .

(E,E)-2,4-Hexadienal

- Molecular Formula : C₆H₈O

- Molecular Weight : 96.13 g/mol

- Key Features : A conjugated dienyl aldehyde with applications in flavor chemistry. Unlike the target phosphine oxide, its aldehyde group is highly electrophilic, making it reactive in nucleophilic additions. The absence of a phosphoryl group limits its use in coordination chemistry .

Ethylphosphonyl Dichloride

- Molecular Formula : C₂H₅Cl₂OP

- Molecular Weight : 162.93 g/mol

- Key Features : A dichlorinated ethylphosphonyl compound with high reactivity toward nucleophiles. Its lack of aromatic or conjugated substituents reduces stability compared to the target compound, limiting its utility in controlled synthetic applications .

Physicochemical Properties

- Thermal Stability : Phosphine oxides with aromatic substituents (e.g., diphenyl groups) exhibit higher thermal stability than aliphatic derivatives like ethylphosphonyl dichloride .

- Solubility: The dienyl group in (E,E)-2,4-Heptadienyldiphenylphosphine Oxide may enhance solubility in nonpolar solvents compared to purely aromatic phosphine oxides.

- Boiling Points: While direct data for the target compound is unavailable, analogues like 2,4-Nonadienal (CAS 5910-87-2) exhibit a boiling point of 370.7 K , suggesting similar volatility for dienyl-containing compounds.

Research Findings and Limitations

- Electronic Effects : The conjugated dienyl group in (E,E)-2,4-Heptadienyldiphenylphosphine Oxide likely reduces electron density at phosphorus compared to alkyl-substituted analogues, influencing metal-ligand interactions in catalysis .

- Data Gaps: Limited experimental data (e.g., melting points, exact synthetic yields) are available for the target compound, necessitating further characterization.

Biologische Aktivität

(E,E)-2,4-Heptadienyldiphenylphosphine oxide is a phosphine oxide compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

- IUPAC Name : (E,E)-2,4-Heptadienyldiphenylphosphine oxide

- Molecular Formula : C19H19O2P

- Molecular Weight : 312.33 g/mol

- CAS Number : 91575-92-7

Applications in Research

(E,E)-2,4-Heptadienyldiphenylphosphine oxide is primarily used in:

- Coordination Chemistry : It acts as a ligand in metal coordination complexes, which can be utilized in catalysis and material science.

- Biological Studies : The compound has shown potential in biological applications, including anti-bacterial and anti-fungal activities. It is also investigated for its effects on eukaryotic organisms' lifespan and cellular processes .

The biological activity of (E,E)-2,4-Heptadienyldiphenylphosphine oxide can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant anti-bacterial and anti-fungal properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways .

- Cellular Interaction : The phosphine oxide moiety may interact with various cellular targets, influencing signaling pathways that regulate cell growth and apoptosis.

- Eukaryotic Organism Effects : Research suggests the compound may alter the lifespan and health of eukaryotic organisms through mechanisms that are yet to be fully elucidated .

Case Studies and Research Findings

Several studies have investigated the biological effects of (E,E)-2,4-Heptadienyldiphenylphosphine oxide:

- Study on Antimicrobial Activity : A laboratory study demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as a therapeutic agent .

- Impact on Eukaryotic Cells : In a controlled experiment involving yeast cells, (E,E)-2,4-Heptadienyldiphenylphosphine oxide was shown to extend lifespan by modulating oxidative stress responses. This suggests possible applications in aging research and cellular health .

Summary Table of Biological Activities

Q & A

Q. What are the key physical and chemical properties of (E,E)-2,4-Heptadienyldiphenylphosphine Oxide relevant to experimental handling?

Methodological Answer: The compound’s physical properties are critical for experimental design and safety protocols. Key data include:

Q. Safety Considerations :

- Decomposes under combustion to release phosphorus oxides and carbon monoxide, necessitating inert-atmosphere handling .

- Use personal protective equipment (PPE) and ensure ventilation to avoid inhalation of dust or vapors .

Q. Table 1: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 296.34 g/mol | |

| Density | 1.06 g/cm³ | |

| Melting Point | 101–103°C | |

| Boiling Point | 408.8°C (760 mmHg) |

Q. What synthetic routes are available for (E,E)-2,4-Heptadienyldiphenylphosphine Oxide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves phosphorylation of conjugated dienes. Key steps:

Substrate Preparation : Use (E,E)-2,4-heptadienal as a precursor, reacting with diphenylphosphine chloride under anhydrous conditions.

Reaction Parameters :

- Catalyst: Triethylamine or other bases to deprotonate intermediates.

- Solvent: Toluene or THF under nitrogen atmosphere.

- Temperature: 0–25°C to avoid side reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Critical Factors for Yield :

- Strict moisture control to prevent hydrolysis of intermediates.

- Monitoring reaction progress via TLC or HPLC to isolate stereoisomers .

Advanced Research Questions

Q. How does the stereochemistry of (E,E)-2,4-Heptadienyldiphenylphosphine Oxide influence its reactivity in asymmetric catalysis?

Methodological Answer: The (E,E)-configuration confers rigidity to the diene system, enhancing π-backbonding in metal complexes (e.g., with Pd or Rh). This stereochemistry:

- Facilitates enantioselective transformations : E.g., in Heck couplings or hydroformylation.

- Affords P-stereogenic centers : Critical for chiral induction in catalytic cycles .

Q. Experimental Validation :

- Compare catalytic efficiency of (E,E)-isomer vs. (Z,Z)-isomer in model reactions.

- Use X-ray crystallography to resolve metal-ligand coordination geometry .

Q. What advanced analytical techniques are required to resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm regiochemistry and phosphorylation.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Diffraction : Resolve crystal packing and stereochemical assignments.

- IR Spectroscopy : Identify P=O stretching (~1200 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) .

Q. Table 2: Analytical Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ³¹P NMR | δ 20–30 ppm (phosphine oxide) | |

| IR (P=O) | ~1200 cm⁻¹ | |

| HRMS | m/z 296.343 (M⁺) |

Q. How can computational modeling predict the electronic properties of (E,E)-2,4-Heptadienyldiphenylphosphine Oxide?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO).

- Reactivity Insights : Electron-deficient P=O group enhances electrophilicity, while conjugated dienes act as π-donors.

- Applications : Predict ligand behavior in transition-metal catalysis or charge-transfer complexes .

Contradictions and Open Questions

- Synthetic Yield Variability : Conflicting reports on optimal solvents (THF vs. toluene) suggest solvent polarity impacts intermediate stability. Further studies needed .

- Biological Activity : While structurally similar aldehydes (e.g., (E,Z)-2,4-Heptadienal) are flavor biomarkers, no data exist for this compound. Potential for toxicological screening .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.